2-(oxolan-3-yl)ethane-1-sulfonyl chloride

Description

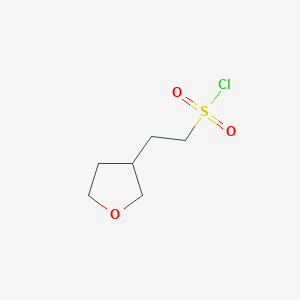

2-(Oxolan-3-yl)ethane-1-sulfonyl chloride (CAS: 1782741-95-0) is a sulfonyl chloride derivative featuring a tetrahydrofuran (oxolane) ring attached to an ethane sulfonyl chloride backbone. Its molecular formula is C₆H₁₁ClO₃S, with a molecular weight of 198.66 g/mol . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. Its structural uniqueness lies in the oxolane moiety, which may influence its electronic properties and reactivity compared to other sulfonyl chlorides.

Properties

IUPAC Name |

2-(oxolan-3-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNUSPVTEOTWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(oxolan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(oxolan-3-yl)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2-(oxolan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the oxolane ring can lead to the formation of sulfonic acids or sulfonates under specific conditions.

Scientific Research Applications

2-(oxolan-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the functional groups present in the reacting molecules .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Molecular Comparisons

The following table summarizes key structural and molecular data for 2-(oxolan-3-yl)ethane-1-sulfonyl chloride and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₁ClO₃S | 198.66 | 1782741-95-0 | Oxolane ring, ethane sulfonyl chloride |

| 2-(3-Nitrophenyl)ethane-1-sulfonyl chloride | C₈H₈ClNO₄S | 249.52 | 1253739-20-6 | Nitroaromatic substituent |

| 3,3-Difluorocyclopentane-1-sulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | 1309433-75-7 | Fluorinated cyclopentane ring |

| rac-2-[(1S,2S)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride | C₉H₁₃ClO₂S | 228.72* | EN300-374049 | Bis-cyclopropyl substituent |

Key Observations :

- The oxolane-containing compound has a lower molecular weight than nitroaromatic or cyclopropane derivatives due to its oxygen-rich, non-fluorinated structure .

- Fluorinated analogs (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit higher molecular weights due to fluorine atoms, which also enhance metabolic stability in medicinal applications .

Reactivity and Stability

Electronic Effects :

- Nitroaromatic Substituents : The electron-withdrawing nitro group in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride increases the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions .

- Fluorinated Analogs : Fluorine atoms inductively withdraw electron density, stabilizing the sulfonyl chloride group and enhancing resistance to hydrolysis .

Stability :

- Sulfonyl chlorides are generally moisture-sensitive. The oxolane derivative likely requires anhydrous storage, similar to other compounds in this class .

- Fluorinated derivatives (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit greater thermal and chemical stability due to strong C-F bonds .

Biological Activity

2-(Oxolan-3-yl)ethane-1-sulfonyl chloride, with the chemical formula CHClOS, is a sulfonyl chloride compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique structural features, including the oxolane ring and sulfonyl chloride functional group, suggest potential biological activities worth exploring.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : CHClOS

- SMILES Notation : C1CC(COC1)CCS(=O)(=O)Cl

- InChI Key : NVTPDZBZTJLKSZ-UHFFFAOYSA-N

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis.

The biological activity of sulfonyl chlorides often involves their ability to react with amino groups in proteins, leading to the formation of sulfonamides. This reaction can potentially inhibit enzyme activity or alter protein function, which is critical in drug design and development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Sulfonyl chlorides have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways can make these compounds candidates for treating conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide | Antibacterial activity |

| Benzene sulfonamide | Sulfonamide | Anti-inflammatory effects |

| 4-Aminobenzenesulfonamide | Sulfonamide | Antimicrobial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.